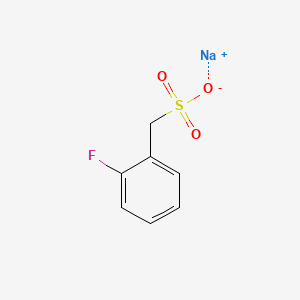
Sodium (2-fluorophenyl)methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (2-fluorophenyl)methanesulfonate is an organosulfur compound with the molecular formula C7H6FNaO3S. It is a derivative of methanesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a sodium ion, and the phenyl ring is substituted with a fluorine atom at the ortho position. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium (2-fluorophenyl)methanesulfonate typically involves the sulfonation of 2-fluorotoluene followed by neutralization with sodium hydroxide. The reaction conditions often include the use of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane. The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to yield the sodium salt.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Sodium (2-fluorophenyl)methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group acts as a leaving group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions to form carbon-sulfur bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation: Products include sulfonic acids or sulfonates.
Reduction: Products include sulfides or thiols.
Scientific Research Applications
Sodium (2-fluorophenyl)methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organosulfur compounds.
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: The compound is used in the development of drugs and therapeutic agents.
Industry: It finds applications in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of sodium (2-fluorophenyl)methanesulfonate involves its ability to act as a sulfonating agent. It can introduce sulfonate groups into organic molecules, thereby modifying their chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.
Comparison with Similar Compounds
Sodium methanesulfonate: Similar in structure but lacks the fluorine substitution on the phenyl ring.
Sodium trifluoromethanesulfonate: Contains three fluorine atoms on the sulfonate group, making it more reactive.
Sodium benzenesulfonate: Similar sulfonate group but with a benzene ring instead of a fluorophenyl ring.
Uniqueness: Sodium (2-fluorophenyl)methanesulfonate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it a valuable reagent in organic synthesis, offering different reactivity and selectivity compared to its analogs.
Properties
Molecular Formula |
C7H6FNaO3S |
|---|---|
Molecular Weight |
212.18 g/mol |
IUPAC Name |
sodium;(2-fluorophenyl)methanesulfonate |
InChI |
InChI=1S/C7H7FO3S.Na/c8-7-4-2-1-3-6(7)5-12(9,10)11;/h1-4H,5H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
BTCTWZRKTJBVSY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)[O-])F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















